ethyl (1S,2R)-4-benzyl-2-ethylcyclopentane-1-carboxylate
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Overview
Description
Ethyl (1S,2R)-4-benzyl-2-ethylcyclopentane-1-carboxylate is a chiral compound with a unique structure that includes a cyclopentane ring substituted with benzyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2R)-4-benzyl-2-ethylcyclopentane-1-carboxylate typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts in the cyclopentane ring formation and subsequent functionalization steps. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors can be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2R)-4-benzyl-2-ethylcyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any unsaturated bonds present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and bases like sodium hydride for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the compound.
Scientific Research Applications
Ethyl (1S,2R)-4-benzyl-2-ethylcyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Medicine: It can serve as an intermediate in the synthesis of drugs with specific stereochemical requirements.
Mechanism of Action
The mechanism of action of ethyl (1S,2R)-4-benzyl-2-ethylcyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, in medicinal chemistry, the compound may interact with enzyme active sites or receptor binding pockets, influencing the biological activity and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,2S)-4-benzyl-2-ethylcyclopentane-1-carboxylate: This enantiomer has the opposite stereochemistry and may exhibit different biological activities and properties.
Ethyl (1S,2R)-4-methyl-2-ethylcyclopentane-1-carboxylate: This compound has a methyl group instead of a benzyl group, which can affect its reactivity and applications.
Ethyl (1S,2R)-4-benzyl-2-methylcyclopentane-1-carboxylate: Similar to the target compound but with a methyl group at the 2-position, influencing its chemical behavior and uses.
Uniqueness
Ethyl (1S,2R)-4-benzyl-2-ethylcyclopentane-1-carboxylate is unique due to its specific stereochemistry and the presence of both benzyl and ethyl groups on the cyclopentane ring. This combination of features makes it a valuable compound for various synthetic and research applications, particularly in the development of chiral molecules and the study of stereochemical effects in chemical reactions.
Properties
IUPAC Name |
ethyl (1S,2R)-4-benzyl-2-ethylcyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-15-11-14(10-13-8-6-5-7-9-13)12-16(15)17(18)19-4-2/h5-9,14-16H,3-4,10-12H2,1-2H3/t14?,15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILHRLWRJZGDBT-JAIYHHTPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CC1C(=O)OCC)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC(C[C@@H]1C(=O)OCC)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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